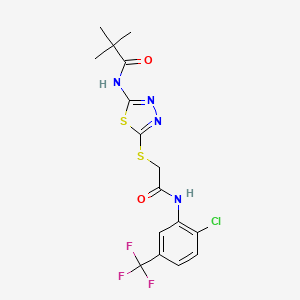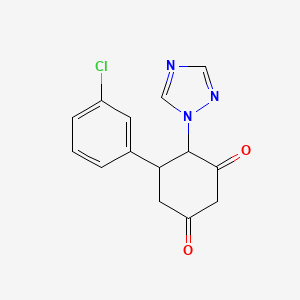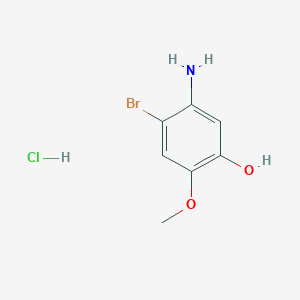
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-methylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide (CMDFA) is a novel compound that has been studied for its potential applications in scientific research. CMDFA is a member of the fluoroacetamide family of compounds, which have been used for a variety of purposes, including as insecticides and herbicides. CMDFA is a potent, selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC). ACC is involved in fatty acid metabolism, and inhibition of this enzyme can lead to the inhibition of fatty acid synthesis. CMDFA has been studied for its potential to be used in laboratory experiments to study fatty acid metabolism and its effects on various biological processes.
Applications De Recherche Scientifique
Synthesis and Analytical Methods
- Synthesis Techniques : Research on similar compounds, such as the synthesis of 4-Chloro-2-hydroxyacetophenone, involves multiple steps including acetylation, methylation, and Fries rearrangement, indicating complex synthesis methods that can be adapted for related chemicals (Teng Da-wei, 2011).
- Analytical Detection : Techniques for quantifying chlorophenoxy acid herbicides, which share structural similarities with the compound , have been developed using high-performance liquid chromatography (HPLC) with coulometric detection, demonstrating the importance of sensitive and selective analytical methods for environmental monitoring (R. Wintersteiger, B. Goger, H. Krautgartner, 1999).
Environmental Impact and Degradation
- Photocatalytic Degradation : The photocatalytic oxidation of chlorophenols by CdS, studied by Tang and Huang (1995), suggests a pathway for the environmental degradation of related chlorinated compounds, which could be relevant for understanding the environmental fate of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide.
- Herbicide Impurities and Toxicity : Research on the impurities in agrochemical formulations, including chlorophenols and phenoxyacetic acids, points to the potential environmental and health risks associated with the use of chlorinated compounds in agriculture (S. Masunaga, T. Takasuga, J. Nakanishi, 2001).
Potential Applications and Concerns
- Insecticidal Agents : Novel phenoxyacetamide derivatives have been explored for their potential as insecticidal agents against pests like the cotton leafworm, indicating the utility of chlorophenoxy and difluoroacetamide functionalities in developing pesticides (Kaiwan O. Rashid, K. Mohamed, M. Salam, E. Abdel‐Latif, A. Fadda, M. Elmorsy, 2021).
- Environmental Monitoring : The detection of chlorophenoxy herbicides in water samples, using methods such as gas chromatography-ion trap spectrometry, highlights the importance of monitoring environmental contaminants and could be applicable for compounds with similar chemical properties (A. Pena, M. Irene, N. Silveira, 1997).
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F2NO2/c1-9-8-11(17)4-7-13(9)22-15(18,19)14(21)20-12-5-2-10(16)3-6-12/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOUWSKJTIBWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea](/img/structure/B2707136.png)

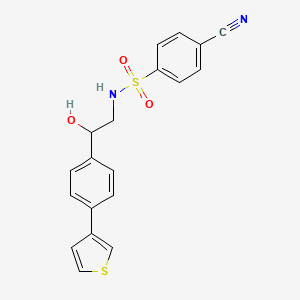
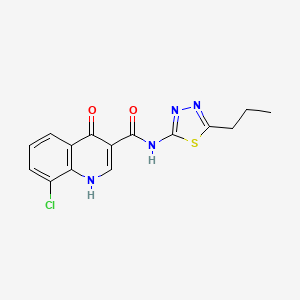
![N-Methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2707140.png)
